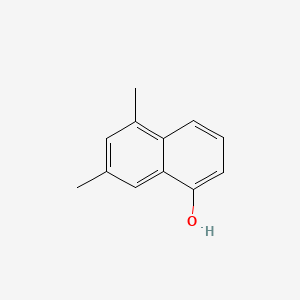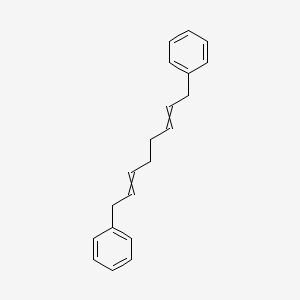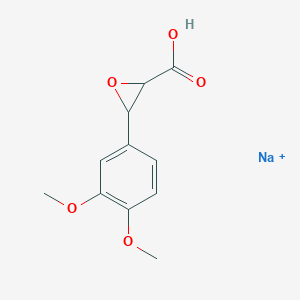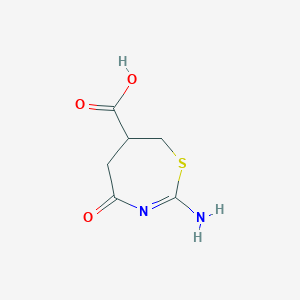![molecular formula C11H8ClN3 B14682727 2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole](/img/structure/B14682727.png)
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole is a heterocyclic compound that belongs to the class of pyrimidoindoles. These compounds are known for their significant biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound consists of a pyrimidine ring fused to an indole ring, with a chlorine atom at the 2-position and a methyl group at the 9-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole can be achieved through various synthetic routes. One common method involves the reaction of 3-chloroindole-2-carbaldehyde with guanidine hydrochloride in the presence of a base such as cesium carbonate (Cs2CO3) and a copper catalyst (CuI) under nitrogen atmosphere . This reaction typically takes place in a solvent like dimethyl sulfoxide (DMSO) and requires heating in a sealed tube.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole undergoes various chemical reactions, including substitution, oxidation, and reduction. The chlorine atom at the 2-position is particularly reactive and can be replaced by other functional groups through nucleophilic substitution reactions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under basic conditions and may require a catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the methyl group at the 9-position.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, potentially modifying the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Applications De Recherche Scientifique
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as protein kinases, by binding to their active sites and preventing their catalytic activity . This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
2-Chloro-9-methyl-9H-pyrimido[4,5-B]indole can be compared with other similar compounds, such as:
2-Chloro-9H-pyrimido[4,5-B]indole: Lacks the methyl group at the 9-position, which may affect its biological activity and chemical reactivity.
9-Methyl-9H-pyrimido[4,5-B]indole: Lacks the chlorine atom at the 2-position, which may result in different reactivity and biological properties.
2-Nitro-9-methyl-9H-pyrimido[4,5-B]indole: Contains a nitro group instead of a chlorine atom, which can significantly alter its chemical and biological behavior.
Propriétés
Formule moléculaire |
C11H8ClN3 |
|---|---|
Poids moléculaire |
217.65 g/mol |
Nom IUPAC |
2-chloro-9-methylpyrimido[4,5-b]indole |
InChI |
InChI=1S/C11H8ClN3/c1-15-9-5-3-2-4-7(9)8-6-13-11(12)14-10(8)15/h2-6H,1H3 |
Clé InChI |
GXQLZEFXGAIWOQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C3=CN=C(N=C31)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


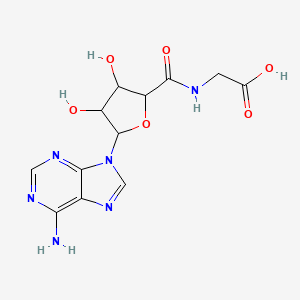
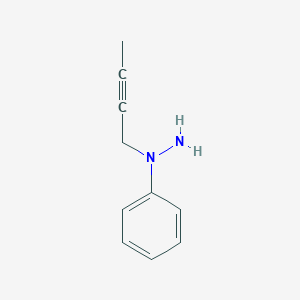

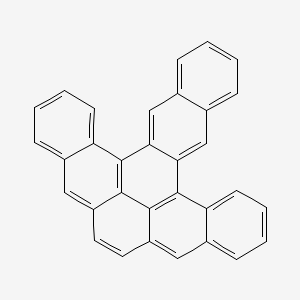
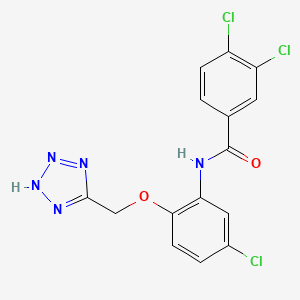
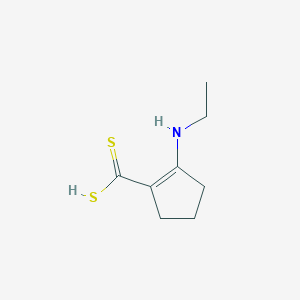
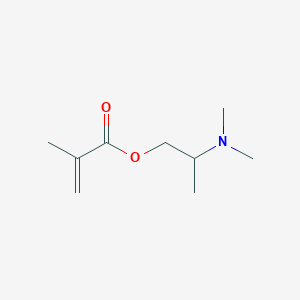
![2-[2-(4-Methoxyphenyl)hydrazinylidene]-2H-imidazole](/img/structure/B14682696.png)
